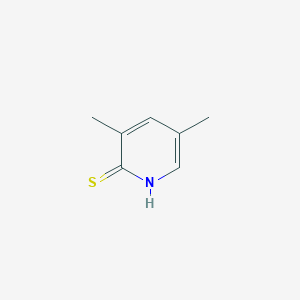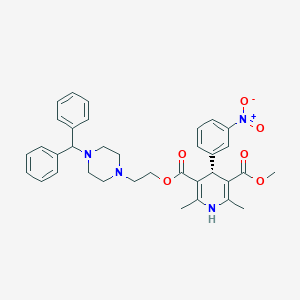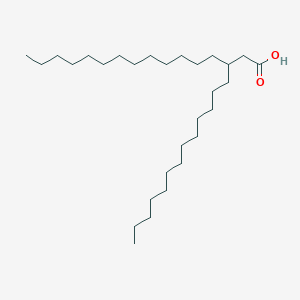
3-Tridecylhexadecanoic acid
描述
3-Tridecylhexadecanoic acid: is a long-chain fatty acid with the molecular formula C29H58O2 and a molecular weight of 438.77 g/mol . It is a derivative of 14-Heptacosanone and is known for its applications in the development of immunostimulants such as Vizantin . This compound exhibits cytotoxic activity toward Vero cells, making it a subject of interest in various biochemical and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tridecylhexadecanoic acid typically involves the esterification of tridecyl alcohol with hexadecanoic acid under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: 3-Tridecylhexadecanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Alkyl halides.
科学研究应用
Chemistry: 3-Tridecylhexadecanoic acid is used as a biochemical reagent in proteomics research. Its unique structure makes it valuable for studying lipid-protein interactions and membrane dynamics .
Biology: In biological research, this compound is used to develop immunostimulants like Vizantin, which have shown cytotoxic activity toward Vero cells . It is also studied for its potential antimicrobial properties .
Medicine: The cytotoxic properties of this compound make it a candidate for developing anti-cancer therapies. Its role in immunostimulation is also being explored for potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the formulation of surfactants and emulsifiers. Its long hydrophobic chain makes it effective in stabilizing emulsions and dispersions.
作用机制
The mechanism of action of 3-Tridecylhexadecanoic acid involves its interaction with cellular membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis . This property is particularly useful in its cytotoxic and antimicrobial activities. The compound also interacts with specific molecular targets, such as membrane proteins, to exert its immunostimulatory effects .
相似化合物的比较
14-Heptacosanone: A precursor in the synthesis of 3-Tridecylhexadecanoic acid.
N-hexadecyl ethylenediamine triacetic acid: Known for its surfactant properties and industrial applications.
Uniqueness: this compound stands out due to its dual role in both biochemical research and industrial applications. Its ability to act as an immunostimulant and its cytotoxic properties make it unique among similar long-chain fatty acids .
属性
IUPAC Name |
3-tridecylhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28(27-29(30)31)26-24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVMUWWSJZPFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571124 | |
| Record name | 3-Tridecylhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180476-36-2 | |
| Record name | 3-Tridecylhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


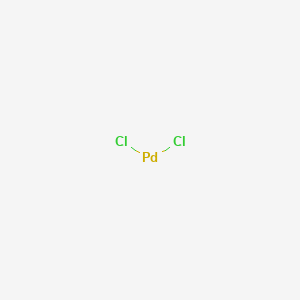

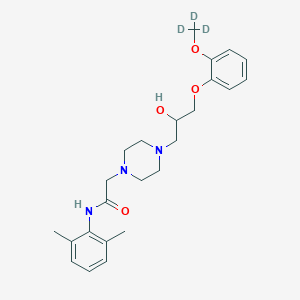
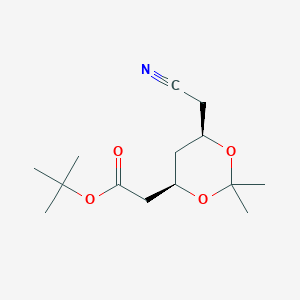

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)
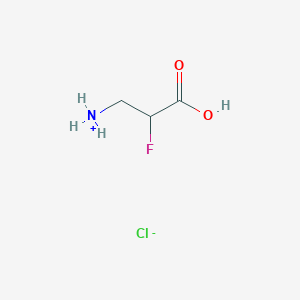
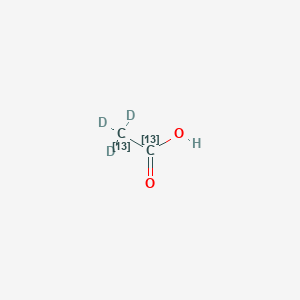
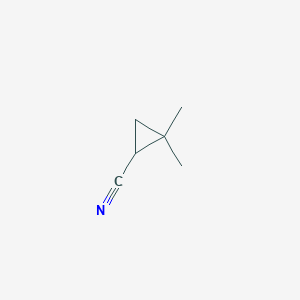
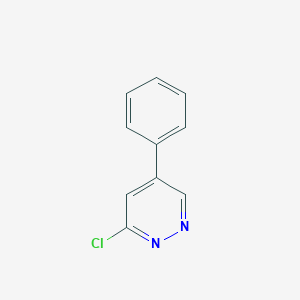
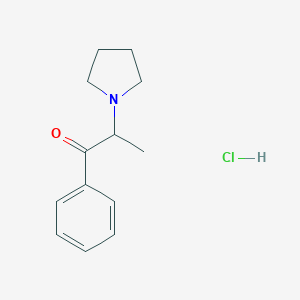
![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)
